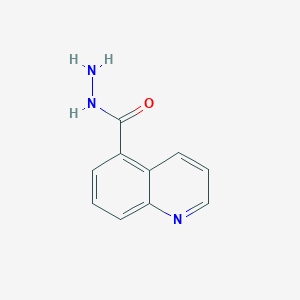

喹啉-5-甲酰肼

描述

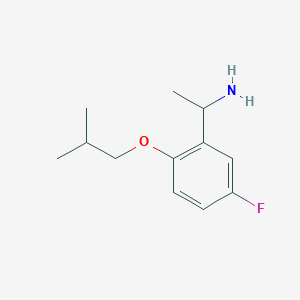

Quinoline-5-carbohydrazide is a compound with the molecular formula C10H9N3O . It appears as a light brown to off-white solid .

Synthesis Analysis

The synthesis of Quinoline-5-carbohydrazide and its derivatives has been a subject of interest in medicinal chemistry . A recent study reported a potent and green protocol for synthesizing quinoline Schiff base derivatives through a facile and efficient conventional method .

Molecular Structure Analysis

The Quinoline-5-carbohydrazide molecule contains a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .

Chemical Reactions Analysis

Quinoline-5-carbohydrazide and its derivatives have been evaluated for their potential biological activities. For instance, certain quinoline Schiff base derivatives were evaluated against diabetic-II activity .

Physical And Chemical Properties Analysis

Quinoline-5-carbohydrazide has a molecular weight of 187.20 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 187.074561919 g/mol .

科学研究应用

合成和生物活性

喹啉-5-甲酰肼已被用于合成具有潜在生物活性的各种衍生物。例如,相关化合物喹啉-2-甲酰肼已被用于制备硫脲和噁二唑-2-胺,表现出抗微生物活性(Keshk et al., 2008)。同样,已合成喹啉-4-甲酰肼衍生物,并显示其在体外对各种细菌和真菌具有抗微生物功效,与氨苄青霉素和诺氟沙星等标准药物相当(Faldu et al., 2014)。

抗微生物特性

含有唑环核的喹啉衍生物,由喹啉-2-甲酰肼合成,对各种微生物表现出良好至中等的抗微生物活性(Özyanik等,2012)。另一项研究从4-羟基-8-(三氟甲基)喹啉-3-甲酰肼合成了一类含有1,2,4-三唑基团的喹啉衍生物,显示出有望的体外抗微生物活性(Eswaran et al., 2009)。

抗炎和镇痛活性

合成了2-苯基喹啉-4-甲酰肼衍生物,并对其进行了镇痛和抗炎活性筛选,在炎症动物模型中显示出显著活性(Khalifa et al., 2017)。

新衍生物的抗微生物潜力

使用微波辐射合成了N'-(烷基亚甲基)-2-丙基喹啉-4-甲酰肼衍生物,并评估了其抗微生物性能,确定了未来药物开发的潜在新生物活性模板(Bello et al., 2017)。

抗结核活性

从喹啉-4-甲酰肼合成了2-(1-苯并呋喃-2-基)喹啉-4-羧酸的新席夫碱衍生物,显示出对金黄色葡萄球菌和嗜肠球菌具有显著活性的最小抑制浓度,表明其作为抗结核药物的潜力(Bodke et al., 2017)。

癌症研究

包括与喹啉-5-甲酰肼相关的喹啉衍生物已显示出有效的抗癌活性。这些化合物已被检验其在抑制各种生物靶标方面的作用方式,使其成为癌症药物开发的潜在候选药物(Solomon & Lee, 2011)。

生物成像应用

从喹啉甲酰肼衍生物合成了一种新型基于喹啉的荧光探针,用于检测Al³⁺离子,并显示出在活细胞、植物和斑马鱼中进行生物成像的潜力(Lu et al., 2021)。

未来方向

Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This presents an opportunity for chemists to design new derivatives of Quinoline-5-carbohydrazide that could enhance the quality of life .

作用机制

Target of Action

Quinoline-5-carbohydrazide, like other quinoline derivatives, has been found to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often microbial cells, making them potential candidates against infectious microbes . They have been explored as essential tools in drug design and development .

Mode of Action

The mode of action of quinoline derivatives involves their interaction with DNA gyrase, a type of enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . By activating the pathways for auto-accumulation of reactive oxygen species (ROS), quinolones cause secondary damage and further auto-accumulation of ROS, which defeat the pathways for repair and result in loss of viability and death .

Biochemical Pathways

Quinoline-5-carbohydrazide, as a quinoline derivative, affects the biochemical pathways related to DNA replication and ROS production . The compound’s interaction with DNA gyrase disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription . The disruption of these processes leads to the inhibition of bacterial cell growth and division .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed with good bioavailability . They are distributed throughout the body and are metabolized by the liver . The metabolites are excreted in the urine and feces

Result of Action

The result of the action of Quinoline-5-carbohydrazide is the inhibition of microbial growth and proliferation . This is achieved through the disruption of DNA replication and transcription, leading to cell death . Quinoline derivatives have shown promising anticancer activity against certain cancer cell lines , suggesting potential cytotoxic effects of Quinoline-5-carbohydrazide.

Action Environment

The action of Quinoline-5-carbohydrazide, like other quinoline derivatives, can be influenced by environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .

属性

IUPAC Name |

quinoline-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSYLKYGVWUPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655757 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96541-83-2 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

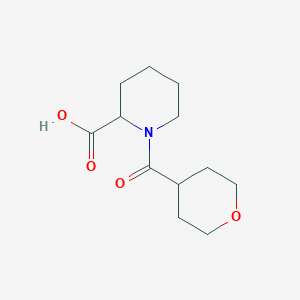

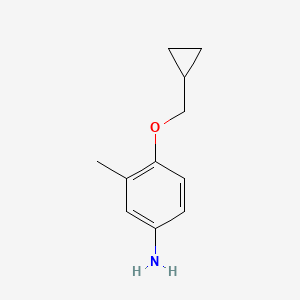

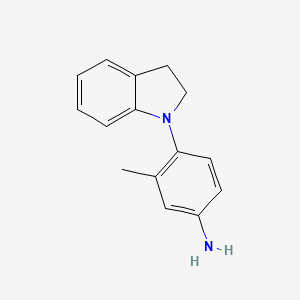

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)

![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)

![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)

![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)

![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)

![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)